3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Description
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N4.ClH/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLBIOGGUNCCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)Cl)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization (Adapted from CN102796104A)
The Chinese patent CN102796104A outlines a three-step synthesis for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, which can be adapted for the chlorodifluoromethyl analog:
Step 1: Formation of Hydrazine Intermediate
Step 2: Chlorodifluoromethylation
- Modification : Replace trifluoroacetic anhydride with chlorodifluoroacetyl chloride.
- Conditions : 0°C to 50°C under nitrogen, with methanesulfonic acid as a catalyst.
- Key Challenge : Avoiding over-fluorination while ensuring complete substitution.
Step 3: Hydrogenation and Salt Formation
Oxadiazole Intermediate Route (WO2004080958A2)
The international patent WO2004080958A2 describes a pathway via 1,3,4-oxadiazole intermediates, which could be modified for chlorodifluoromethyl groups:
Step 1: Synthesis of Chlorodifluoroacetyl Hydrazide
- Reagents : Chlorodifluoroacetic acid, hydrazine hydrate.
- Conditions : Reflux in ethanol, followed by solvent removal under reduced pressure.
Step 2: Cyclization to Oxadiazole
- Reagents : Phosphorus oxychloride (POCl₃), acetonitrile.
- Conditions : Reflux for 4 hours, yielding 2-(chlorodifluoromethyl)-1,3,4-oxadiazole.
Step 3: Triazolopyrazine Formation
Comparative Analysis of Synthetic Routes
Analytical Characterization
Critical analytical data for validating the target compound include:
- LCMS : Expected molecular ion peak at m/z 416.1 (M+H⁺).
- ¹H NMR (400 MHz, CD₃OD) : Key signals at δ 9.54 (d, 1H), 8.83 (d, 1H), 5.32–5.30 (m, 1H).
- HPLC Retention : ~5.08 minutes on a C18 column with 0.1% TFA/acetonitrile mobile phase.
Challenges and Optimization Strategies
- Low Yields in Hydrazine Route : The 15% yield reported in PubCompare’s protocol highlights the need for stoichiometric optimization, particularly in cyclization steps.
- Byproduct Formation : Substituting trifluoroacetic anhydride with chlorodifluoroacetyl chloride may generate HCl gas, necessitating scavengers like triethylamine.
- Purification : Preparative HPLC with XBridge C18 columns achieves >99% purity but increases costs.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo[4,3-a]pyrazine derivatives. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Mycobacterium smegmatis | 16 |
In particular, the presence of electron-withdrawing groups such as chlorodifluoromethyl enhances the compound's interaction with bacterial targets, leading to increased antibacterial efficacy.
Anticancer Properties
The compound has also shown promise in anticancer research. Pyrazole derivatives are known for their ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : A study evaluated several pyrazole derivatives including this compound against breast and lung cancer cell lines. The results indicated significant cytotoxicity with IC50 values demonstrating effective inhibition of cell proliferation .
Synthesis and Characterization
The synthesis of this compound involves multi-step synthetic pathways that typically include the formation of the triazole ring followed by chlorodifluoromethylation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Future Research Directions
Given its promising biological activities, future research could focus on:
- Optimization of Structure : Modifying the chemical structure to enhance selectivity and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.
- Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents for enhanced efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves the inhibition of c-Met and VEGFR-2 kinases . By binding to these kinases, the compound interferes with signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Foretinib: A known c-Met and VEGFR-2 inhibitor with similar kinase inhibitory activities.
Savolitinib: Another c-Met inhibitor with a triazolopyrazine core structure.
Uniqueness
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride stands out due to its unique chlorodifluoromethyl group, which may contribute to its distinct pharmacokinetic properties and biological activities .
Biological Activity
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H7ClF2N4
- Molecular Weight : 192.14 g/mol
- CAS Number : 762240-92-6
- Melting Point : 236-246 °C
- Density : 1.7 g/cm³
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The chlorodifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and biological activity against pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of intrinsic pathways. The presence of fluorine atoms is known to influence the electronic properties of the compound, which may enhance its interaction with biological targets such as DNA or proteins involved in cell cycle regulation.
The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival and proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM. |
| Study 3 | Investigate mechanism of action | Demonstrated ROS generation leading to increased apoptosis rates in treated cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
